molecular formula C10H16F3NO5S B15201788 (R)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B15201788
M. Wt: 319.30 g/mol
InChI Key: JVOWNVINJRINTN-SSDOTTSWSA-N
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Description

®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a trifluoromethanesulfonyloxy group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonyloxy group. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrolidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.

    Medicine: It plays a role in the synthesis of potential therapeutic agents, particularly in the field of antiviral and anticancer research.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in its use as an intermediate in organic synthesis.

    Thiopropamine: Shares some structural similarities and is used in the synthesis of stimulant drugs.

    Double half-Heusler alloys: Though not directly related, these compounds also exhibit unique properties and are used in specialized applications.

Uniqueness

®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its trifluoromethanesulfonyloxy group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring new chemical reactions.

Properties

Molecular Formula

C10H16F3NO5S

Molecular Weight

319.30 g/mol

IUPAC Name

tert-butyl (3R)-3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

JVOWNVINJRINTN-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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